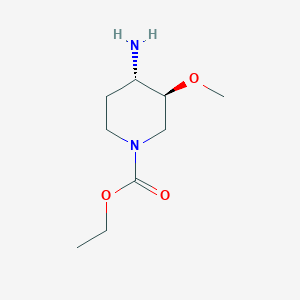
2,4-ジクロロフェノキシ酢酸
概要
説明
2,4-Dichlorophenylacetic acid, a synthetic herbicide developed over 60 years ago, is widely used for controlling broadleaf weeds. It operates by mimicking natural auxin, a plant hormone, thereby selectively killing dicots without affecting monocots. This action disrupts normal plant growth processes, leading to abnormal growth, senescence, and eventual plant death (Song, 2014).
Synthesis Analysis
The synthesis of 2,4-Dichlorophenylacetic acid has seen improvements over traditional methods, with processes aiming to enhance production rates while minimizing experimental conditions. Xiao-long (2008) discusses a method offering significant improvements over conventional synthesis, highlighting optimized conditions for higher yield and efficiency (Xiao-long, 2008).
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenylacetic acid and its organotin(IV) derivatives has been extensively studied, revealing insights into their spectroscopic properties and crystal structures. These studies are crucial for understanding the chemical behavior and biological activity of 2,4-Dichlorophenylacetic acid and its compounds (Saeed & Rauf, 2010).
Chemical Reactions and Properties
2,4-Dichlorophenylacetic acid undergoes various chemical reactions, including degradation pathways facilitated by catalytic processes and advanced oxidation techniques. These pathways are essential for environmental remediation efforts to mitigate the herbicide's impact on ecosystems and human health (Jaafarzadeh, Ghanbari, & Ahmadi, 2017).
Physical Properties Analysis
Understanding the physical properties of 2,4-Dichlorophenylacetic acid, such as solubility, volatility, and photodegradation behavior, is critical for assessing its environmental fate and transport. These properties influence the herbicide's persistence in soil and water, affecting its potential for bioaccumulation and ecological risk (Lemus et al., 2008).
Chemical Properties Analysis
The chemical properties of 2,4-Dichlorophenylacetic acid, including its reactivity with other substances and its role in various chemical reactions, have significant implications for both its use as a herbicide and its environmental impact. Studies focusing on its interaction with DNA have provided insights into its potential genotoxic effects and mechanisms of action (Ahmadi & Bakhshandeh, 2009).
科学的研究の応用
環境モニタリング
分子インプリントポリマー(MIPs):環境水や混合ジュースサンプル中の2,4-ジクロロフェノキシ酢酸残留物を検出するためのセンサーとして開発されています . これらのMIPsは可視光開始重合プロセスを使用して合成され、標的分子とその類似体を高い精度で区別することができ、環境安全確保に役立ちます。
農業
農業において、2,4-ジクロロフェノキシ酢酸は、除草剤として、広葉雑草の生育を抑制するために使用されています . また、農業環境における挙動や微生物による生分解に関する研究にも用いられています これは、生態系への影響を理解し、持続可能な農業慣行を開発するために不可欠です。
医学
主に除草剤として使用されていますが、2,4-ジクロロフェノキシ酢酸の健康への影響は医学研究の対象となっています。 研究では、大量に摂取した場合の呼吸器系と神経系への潜在的な影響が調査されています . これらの影響を理解することは、リスクを評価し、安全な暴露レベルを確立するために不可欠です。
分析化学
2,4-ジクロロフェノキシ酢酸は、生物学的サンプル中のフェノキシアルカノ酸系除草剤の定量のためのクロマトグラフィー法における内部標準として役立ちます . この用途は、毒性学的研究や法医学分析におけるこれらの化合物の正確な測定に不可欠です。
材料科学
材料科学におけるこの化合物の役割には、さまざまなサンプル中の残留物を検出するためのMIPsを使用したセンサーアレイの作成が含まれます . 環境水などの複雑なマトリックスで正確に動作するこれらのセンサーの能力は、化学検出のための高度な材料を開発する際のこの化合物の有用性を示しています。
バイオテクノロジー
バイオテクノロジーにおいて、2,4-ジクロロフェノキシ酢酸は、遺伝子組み換え作物や植物細胞培養に関する研究に使用されています . オーキシン様特性は、植物の成長と発達を理解するのに役立ち、作物生産や植物生物学の革新につながる可能性があります。
作用機序
Target of Action
2,4-Dichlorophenylacetic acid (2,4-D) primarily targets the auxin receptors in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for plant body development .
Mode of Action
2,4-D is a synthetic auxin that induces uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant . According to the US Environmental Protection Agency, 2,4-D mainly kills plants in three ways: altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .
Biochemical Pathways
The tfdA gene encodes α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the 2,4-D degradation pathway . This pathway involves the breakdown of 2,4-D into simpler compounds, which are then metabolized by the plant. The entire range of 2,4-D-degrading bacteria is divided into three groups based on their phylogeny, physiological and biochemical features, and isolation source .
Pharmacokinetics
Exposure to 2,4-d can occur when applying products that contain 2,4-d if you breathe it in or get it on your skin .
Result of Action
The result of 2,4-D’s action is the uncontrolled growth and eventual death of susceptible plants . At the molecular level, 2,4-D induces the expression of auxin-responsive genes . At the physiological level, it promotes the elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots .
Action Environment
The action, efficacy, and stability of 2,4-D can be influenced by environmental factors. For example, individuals may be exposed to 2,4-D while walking or playing on very recently treated lawns, gardens, golf courses, parks, or other grassy areas . When workers make 2,4-D or apply it to weeds, they may have higher exposures .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMWLJKTGBZMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041363 | |
| Record name | 2,4-Dichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19719-28-9 | |
| Record name | 2,4-Dichlorophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19719-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019719289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19719-28-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLOROPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15N730ND47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2,4-Dichlorophenylacetic acid primarily known for?
A1: 2,4-Dichlorophenylacetic acid is mainly known as a precursor in the synthesis of various chemical compounds, particularly herbicides. One of the most well-known applications is its role in creating the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) [, ].
Q2: How is 2,4-Dichlorophenylacetic acid synthesized?
A2: Several methods are available for synthesizing 2,4-Dichlorophenylacetic acid. One approach involves a two-step process starting with 2,4-dichlorobenzyl chloride. This compound undergoes cyanidation followed by basic hydrolysis, resulting in 2,4-Dichlorophenylacetic acid with a high yield of 84.8% []. An alternative method utilizes carbonylation of 2,4-dichlorobenzyl chloride in the presence of a palladium catalyst, achieving a remarkable yield of 95% [].
Q3: What are the key analytical techniques employed to characterize and quantify 2,4-Dichlorophenylacetic acid?
A3: Infrared (IR) spectroscopy, especially in conjunction with elemental analysis, is a common method for confirming the formation and characterizing hydrazinium salts of 2,4-Dichlorophenylacetic acid []. Additionally, gas chromatography coupled with electron-capture detection is a highly sensitive technique used to determine the presence and quantity of 2,4-Dichlorophenylacetic acid in complex matrices like blood samples [].
Q4: Has research been conducted to explore the potential of 2,4-Dichlorophenylacetic acid for environmental remediation?
A4: Yes, research suggests that metal-organic frameworks (MOFs) show promise in removing 2,4-Dichlorophenylacetic acid from water. Specifically, MIL-88(Fe)-NH2, a type of MOF, demonstrates a high adsorption capacity for 2,4-Dichlorophenylacetic acid, potentially offering a practical solution for water treatment and environmental remediation []. Similarly, cysteine-functionalized zirconium-organic frameworks are being investigated for their efficacy in adsorbing 2,4-Dichlorophenylacetic acid from contaminated water sources [].
Q5: Beyond environmental remediation, are there other applications being investigated for 2,4-Dichlorophenylacetic acid?
A5: Research indicates that 2,4-Dichlorophenylacetic acid plays a role in plant science. It is used in culture media for Withania somnifera, commonly known as Ashwagandha, to enhance the bioproduction of withaferin A, a compound with potential medicinal properties [].
Q6: What are the safety concerns associated with 2,4-Dichlorophenylacetic acid?
A6: While 2,4-Dichlorophenylacetic acid is a valuable precursor for various applications, handling it requires caution. Research highlights that exposure to 2,4-Dichlorophenylacetic acid and its derivatives can lead to the formation of harmful disinfection by-products, particularly in specific settings like viticulture []. Therefore, understanding and mitigating potential risks associated with its use are essential.
Q7: Are there any efforts to develop more sustainable and environmentally friendly practices related to 2,4-Dichlorophenylacetic acid?
A7: Research focuses on exploring sustainable solutions for managing 2,4-Dichlorophenylacetic acid, including recycling, waste management, and the use of biochar derived from coffee waste for its removal from the environment []. These efforts reflect a growing awareness of the need to balance the benefits of using such compounds with responsible environmental practices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




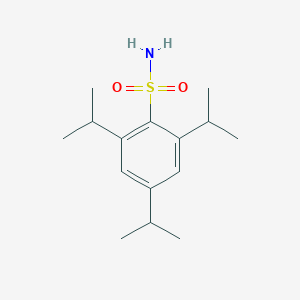


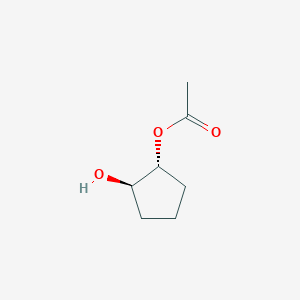



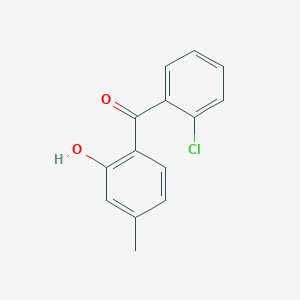
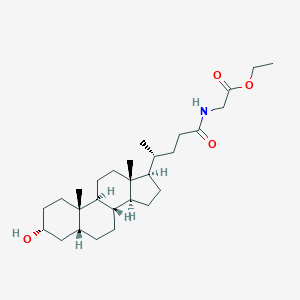

![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)
